molecular formula C12H10FN5 B2661648 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1272886-38-0

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2661648
CAS RN: 1272886-38-0
M. Wt: 243.245
InChI Key: JEVXRSGJUHRCBV-UHFFFAOYSA-N
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Description

“1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1272886-38-0 . It has a molecular weight of 243.24 . The IUPAC name for this compound is 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10FN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16) . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.


Chemical Reactions Analysis

While the specific chemical reactions involving “1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not detailed in the search results, related compounds have been involved in acid-catalyzed chemo-selective C-4 substitution .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Phosphodiesterase Inhibition for Cognitive Impairment Treatment

A series of 3-aminopyrazolo[3,4-d]pyrimidinones, including compounds structurally similar to "1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine," have been designed and synthesized for their potent inhibitory activity against phosphodiesterase 1 (PDE1). These compounds are being explored for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their excellent selectivity and efficacy in vivo (Li et al., 2016).

Antibacterial and Antifungal Applications

Pyrazole derivatives, including those related to "1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine," have been synthesized and characterized, demonstrating significant antibacterial and antifungal activities. These findings support the potential use of these compounds in developing new antimicrobial agents (Titi et al., 2020).

Adenosine Receptor Probes

Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, structurally related to the query compound, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. These findings are crucial for the development of pharmacological probes for studying the A2A adenosine receptor, with implications for the treatment of various diseases (Kumar et al., 2011).

Mechanism of Action

The compound has been associated with CDK2 inhibition, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . It’s worth noting that the specific mechanism of action for this compound is not detailed in the search results.

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound and its derivatives have potential applications in cancer treatment, specifically as CDK2 inhibitors . Further investigations are needed to fully understand its potential therapeutic benefits and risks.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXRSGJUHRCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1272886-38-0
Record name 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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